3-Hydroxy-N'-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide
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Overview
Description
3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a hydrazide linkage, each substituted with hydroxyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide typically involves the reaction of 3-hydroxy-2-naphthoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the hydrazide linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is often subjected to additional purification steps, such as chromatography, to meet the stringent quality standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and hydrazide linkage play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in oxidative stress-related pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-naphthoic acid: Shares the naphthalene ring structure but lacks the hydrazide linkage.
Naphthol AS-OL: Another naphthalene derivative with similar applications in dye production.
2-Hydroxy-3-naphthoyl-o-anisidide: Similar in structure but with different substituents on the naphthalene rings.
Uniqueness
3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide is unique due to its dual hydroxyl and hydrazide functionalities, which impart distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other naphthalene derivatives.
Properties
CAS No. |
26705-11-3 |
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Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-hydroxy-N'-(3-hydroxynaphthalene-2-carbonyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C22H16N2O4/c25-19-11-15-7-3-1-5-13(15)9-17(19)21(27)23-24-22(28)18-10-14-6-2-4-8-16(14)12-20(18)26/h1-12,25-26H,(H,23,27)(H,24,28) |
InChI Key |
VZBARFGYBWISPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC4=CC=CC=C4C=C3O)O |
Origin of Product |
United States |
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